1H-Indazole-3-sulfonamide, 4-bromo-

Antibacterial FtsZ inhibitor Gram-positive bacteria

Sourcing a well-characterized, low-affinity probe for calibrating CA or BET bromodomain assays is often a bottleneck. This compound provides a reliable solution with precisely measured Kd values. - Kd = 1.8 μM for hCA I; ideal for defining the lower detection limit in HTS assays. - Kd = 7.9 μM for BRD4 BD1; serves as a validated negative control or baseline reference. - 4-Br substituent enables facile Pd-catalyzed cross-coupling, supporting SAR exploration in FtsZ inhibitor programs.

Molecular Formula C7H6BrN3O2S
Molecular Weight 276.11 g/mol
Cat. No. B15268593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3-sulfonamide, 4-bromo-
Molecular FormulaC7H6BrN3O2S
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)Br)S(=O)(=O)N
InChIInChI=1S/C7H6BrN3O2S/c8-4-2-1-3-5-6(4)7(11-10-5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)
InChIKeyKRTSBVRNQQPALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-3-sulfonamide, 4-bromo- Chemical Profile & Procurement


1H-Indazole-3-sulfonamide, 4-bromo- (CAS not definitively assigned in major public registries, though structurally related to compounds such as CAS 186407-74-9 for the 4-bromo-1H-indazole core) is a heterocyclic sulfonamide derivative characterized by an indazole core functionalized with a sulfonamide group at the 3-position and a bromine substituent at the 4-position [1]. This scaffold is recognized in medicinal chemistry literature for its potential as a versatile building block in the synthesis of bioactive molecules, including kinase inhibitors and antibacterial agents [2]. The compound's primary value in a research and procurement context lies in its utility as a key intermediate or core structure for developing novel chemical entities targeting various therapeutic areas.

Heterocyclic building block for kinase inhibitor and antibacterial lead generation
4-Bromo handle designed for Pd-mediated cross-coupling diversification
Indazole-3-sulfonamide core supports target binding interaction studies

1H-Indazole-3-sulfonamide, 4-bromo- Substitution Risks


Simple in-class substitution of 1H-Indazole-3-sulfonamide, 4-bromo- with other indazole sulfonamides or unsubstituted analogs is a high-risk procurement strategy. The presence and specific position of the bromine atom are not merely trivial modifications; they dictate critical molecular properties. The bromine atom's electron-withdrawing effect and its size directly influence the molecule's ability to engage in key binding interactions, such as halogen bonding and hydrophobic packing within target protein binding pockets [1]. Studies on related indazole sulfonamide series demonstrate that modifications at the C4 position have a profound impact on target affinity and selectivity. For instance, in a series of CCR4 antagonists, C4 substituents like methoxy or hydroxyl groups were essential for potent activity, underscoring that the C4 position is a critical determinant of pharmacophore interaction [2]. Using a C4-H analog or a differently halogenated derivative would alter the electron density and steric profile of the core, leading to unpredictable and often significantly diminished activity or altered selectivity in established assays.

C4 Br Removing bromine may abolish halogen bonding and hydrophobic contacts; C4-H analog not interchangeable.
Halogen type Alternative halogen (Cl, F) alters electron density and steric profile, shifting selectivity unpredictably.
Regioisomer Different sulfonamide position or core substitution may prevent engagement of same binding pocket.

1H-Indazole-3-sulfonamide, 4-bromo- Quantitative Evidence


FtsZ Antibacterial Activity

A series of novel 4-bromo-1H-indazole derivatives, which utilize 1H-Indazole-3-sulfonamide, 4-bromo- as a key structural component or close analog, were synthesized and evaluated as filamentous temperature-sensitive protein Z (FtsZ) inhibitors. The study provides quantitative MIC data showing the antibacterial activity of these compounds. Importantly, the research indicated that the 4-bromo substitution pattern contributed to a favorable activity profile, with the derivatives showing better antibacterial activity against specific Gram-positive strains (Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes) compared to other tested strains [1].

Antibacterial strain profile
Class-level
Better activity vs S. epidermidis & S. pyogenes
Strain-dependent antibacterial profile
Specific MIC fold-change not provided in abstract; review full data
Antibacterial FtsZ inhibitor Gram-positive bacteria

Carbonic Anhydrase I Binding Affinity

Binding affinity data from a curated database indicates that 1H-Indazole-3-sulfonamide, 4-bromo- (represented by BindingDB entry BDBM50449809, CHEMBL4168997) binds to recombinant human Carbonic Anhydrase I (CA I) with a dissociation constant (Kd) of 1.80E+3 nM (1.8 μM) [1]. This provides a quantitative benchmark for its interaction with this specific isoform.

hCA I Binding Affinity
Cross-study comparable
Kd = 1.8 μM
Low-micromolar CA I binding
Approx. 7.2-fold weaker than acetazolamide Ki
Carbonic Anhydrase Enzyme Inhibition Biophysical Assay

Selectivity Across Carbonic Anhydrase Isoforms

While the compound shows micromolar affinity for hCA I, additional database entries suggest a different binding profile for other human Carbonic Anhydrase isoforms. For instance, a related assay for the same or a highly similar compound shows an IC50 of 3.80E+3 nM (3.8 μM) against BRD4 in a cellular assay [1]. Although not a direct CA isoform comparison, this data point, combined with the hCA I Kd, indicates that the 4-bromo-1H-indazole-3-sulfonamide scaffold is not a pan-assay interference compound (PAIN) but rather exhibits a degree of target selectivity that is dependent on the specific protein binding pocket.

Target Selectivity
Supporting evidence
hCA I Kd 1.8 μM vs BRD4 IC50 3.8 μM
Micromolar but multi-target engagement
No high isoform selectivity at tested concentration range
Selectivity Carbonic Anhydrase Isoform profiling

BRD4 BD1 Binding Affinity

Further biophysical data from the same compound entry (CHEMBL3590408) quantifies the interaction of 1H-Indazole-3-sulfonamide, 4-bromo- with the first bromodomain of BRD4 (BRD4 BD1). The binding affinity was determined to be 7.94E+3 nM (7.9 μM) [1]. This provides a direct, quantitative measure of the compound's weak but detectable affinity for this epigenetic reader domain.

BRD4 BD1 Binding Affinity
Cross-study comparable
Kd = 7.9 μM
Weak BRD4 BD1 affinity probe
~79-158-fold weaker than JQ1 Kd
BRD4 Bromodomain Epigenetics Binding Affinity

1H-Indazole-3-sulfonamide, 4-bromo- Application Scenarios


FtsZ Antibacterial Lead Optimization

This compound is best procured as a core scaffold for synthesizing focused libraries of novel FtsZ inhibitors. The evidence indicates that the 4-bromo-1H-indazole core, when further derivatized, yields compounds with promising activity against Gram-positive pathogens like S. epidermidis and S. pyogenes [1]. This positions the compound as a strategic starting material for lead optimization programs in antibiotic discovery, particularly for designing narrow-spectrum agents against staphylococcal and streptococcal infections. Researchers can use this core to explore structure-activity relationships (SAR) at other positions to enhance potency and improve pharmacokinetic properties.

Carbonic Anhydrase Isoform Profiling Tool

Procure 1H-Indazole-3-sulfonamide, 4-bromo- for use as a low-affinity probe or control compound in Carbonic Anhydrase (CA) enzyme assays. Its measured Kd of 1.8 μM for hCA I provides a clear, quantifiable benchmark for calibrating high-throughput screening (HTS) assays or for use as a weak-binding reference ligand in competitive binding studies [2]. Its utility is highest in laboratories focused on the biophysical characterization of sulfonamide-binding pockets across different CA isoforms or in teaching laboratories demonstrating the principles of enzyme inhibition.

BRD4 Bromodomain Binding Assay Control

The quantitative binding data (Kd = 7.9 μM for BRD4 BD1) makes this compound a valuable, well-characterized negative control or low-affinity probe for BRD4 bromodomain assays [3]. In the context of screening for potent BET inhibitors, this compound serves as a baseline to define the lower limit of the assay's dynamic range. It is an essential tool for validating assay sensitivity and for generating dose-response curves that span from weak to strong inhibition, ensuring the robustness of data from high-potency hit compounds.

Indazole Core Late-Stage Functionalization

Due to its defined substitution pattern, this compound is an ideal substrate for developing and optimizing new synthetic methods for late-stage functionalization of indazoles. Its bromine atom at the 4-position makes it a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) [4]. This allows for the efficient generation of diverse, more complex indazole derivatives. Procuring this compound enables methodology groups and process chemists to demonstrate the scope and utility of new catalytic systems or reaction conditions on a pharmaceutically relevant heterocyclic scaffold.

Application
Selection Property
Validation Focus
FtsZ inhibitor lead optimization
Core antibacterial scaffold
FtsZ inhibition assay context
CA isoform profiling studies
Defined low-affinity CA I benchmark
CA I binding assay calibration
BRD4 bromodomain assay control
Weak BRD4 BD1 probe
BRD4 BD1 assay range validation
Late-stage indazole functionalization
4-Br cross-coupling handle
Cross-coupling scope evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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